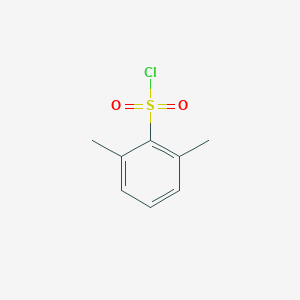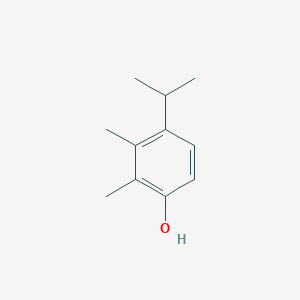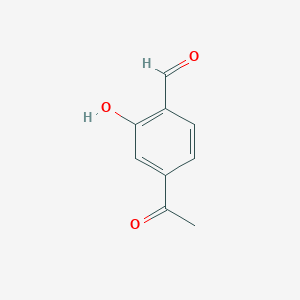
4-Acetyl-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-hydroxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is also known as 2-hydroxy-4-acetylbenzaldehyde or 2-Acetyl-4-hydroxybenzaldehyde. This compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-hydroxybenzaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemische Und Physiologische Effekte
4-Acetyl-2-hydroxybenzaldehyde has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This can help to alleviate inflammation and prevent tissue damage. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Acetyl-2-hydroxybenzaldehyde in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, it has been found to have low toxicity and is generally well-tolerated in animal models. However, one of the limitations of using this compound is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-Acetyl-2-hydroxybenzaldehyde. One area of interest is the development of new drugs based on this compound. It has been found to have a wide range of pharmacological activities, making it a promising candidate for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This can help to optimize its pharmacological effects and improve its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 4-Acetyl-2-hydroxybenzaldehyde in humans. This can pave the way for the development of new drugs that are both safe and effective for the treatment of various diseases.
Conclusion:
In conclusion, 4-Acetyl-2-hydroxybenzaldehyde is a versatile compound that has a wide range of pharmacological activities. It has been extensively studied for its potential medicinal properties, particularly in the treatment of neurological disorders, cancer, and inflammation. Although further research is needed to fully understand its mechanism of action and to optimize its pharmacological effects, this compound holds great promise for the development of new therapeutics.
Synthesemethoden
The synthesis of 4-Acetyl-2-hydroxybenzaldehyde can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the oxidation of 2-hydroxy-4-acetyltoluene using potassium permanganate. The yield of this compound can be improved by using a solvent such as ethanol or acetic acid.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-hydroxybenzaldehyde has been extensively studied for its potential medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been shown to have neuroprotective effects and can be used in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
109142-90-7 |
|---|---|
Produktname |
4-Acetyl-2-hydroxybenzaldehyde |
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
4-acetyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)7-2-3-8(5-10)9(12)4-7/h2-5,12H,1H3 |
InChI-Schlüssel |
HGNTWTJATJAGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
Synonyme |
Benzaldehyde, 4-acetyl-2-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




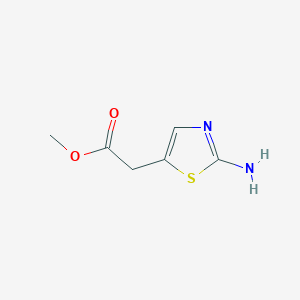


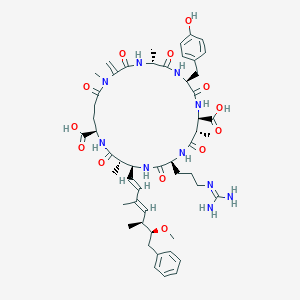
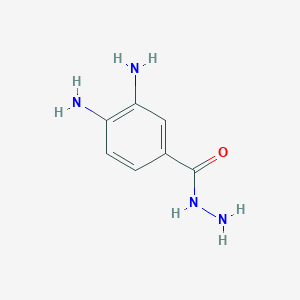
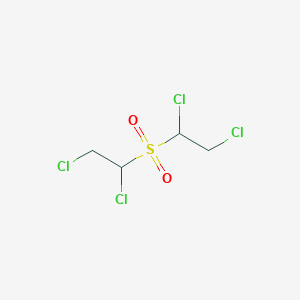
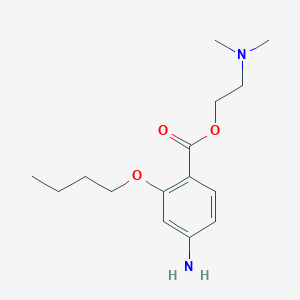
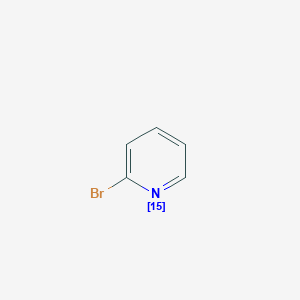

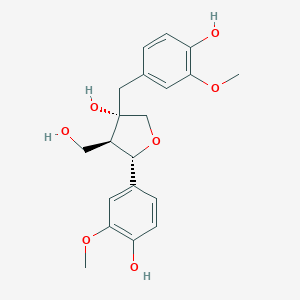
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
